9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.:
Cat. No.: VC16300432
Molecular Formula: C25H22BrClN2O2
Molecular Weight: 497.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22BrClN2O2 |
|---|---|
| Molecular Weight | 497.8 g/mol |
| IUPAC Name | 9-bromo-5-(4-chlorophenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C25H22BrClN2O2/c1-15(2)30-20-10-5-16(6-11-20)22-14-23-21-13-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h3-13,15,23,25H,14H2,1-2H3 |
| Standard InChI Key | QDPXEUPAMWBUJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl |
Introduction
9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound belonging to the family of pyrazolobenzoxazines. This compound is characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and two phenyl rings with distinct substituents integrated into a dihydropyrazolo[1,5-c]benzoxazine core. The molecular formula for this compound is C25H22BrClN2O2, and it has a molecular weight of 497.8 g/mol.
Biological Activities and Potential Applications
The compound's unique combination of halogen substituents contributes to its potential biological activities and applications in medicinal chemistry. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, which may lead to therapeutic effects.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic effects through enzyme or receptor interactions |
| Material Science | Interest due to its unique structural properties |
| Drug Discovery | Ongoing research for advancements in drug development |
Comparison with Similar Compounds
Similar compounds within the pyrazolobenzoxazine class, such as 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine, share similar structural features but differ in the position of the chlorine atom on the phenyl ring. These differences may result in distinct biological activities and pharmacological profiles.
| Compound | Structural Difference | Potential Biological Impact |
|---|---|---|
| 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Chlorine on the 2-position of the phenyl ring | Different pharmacological profiles |
| 9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Chlorine on the 4-position of the phenyl ring | Unique biological activities |
Research Findings and Future Directions
Research into the biological activities of 9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine is ongoing, with potential applications in drug discovery and development. The exploration of its interactions with molecular targets is crucial for understanding its therapeutic potential and biological effects.
Future studies should focus on elucidating the compound's mechanism of action and exploring its potential as a therapeutic agent. Additionally, the synthesis of derivatives with modified substituents could provide insights into structure-activity relationships and enhance its biological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume